3-iodocyclopent-2-enone
Overview
Description
3-iodocyclopent-2-enone is a useful research compound. Its molecular formula is C5H5IO and its molecular weight is 208 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Cyclization Reactions
Synthesis of Indene Derivatives
Iodonium-promoted carbocyclization of ethynylmalonates leads to the synthesis of 3-Iodo-1H-indene derivatives. This method demonstrates the utility of electrophilic iodination in synthesizing complex cyclic structures, which could be relevant for applications of 3-Iodo-2-cyclopenten-1-one in synthesis and drug discovery processes (Z. Khan & T. Wirth, 2009).
Efficient Synthesis of Iodofurans
The electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using an I2/K3PO4 system showcases an approach to form highly substituted iodofurans. This highlights the potential of electrophilic iodination in synthesizing iodinated organic compounds, possibly indicating a pathway for the application of 3-Iodo-2-cyclopenten-1-one (Yuanhong Liu & Shaolin Zhou, 2005).
Halogen Bonding in Molecular Assemblies
Halogen Bonding and Pharmaceutical Cocrystals
Research on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrates the role of halogen bonding in forming pharmaceutical cocrystals. Although not the same compound, the principles of halogen bonding involving iodine could be relevant for understanding how 3-Iodo-2-cyclopenten-1-one might interact in molecular assemblies and could aid in the design of new materials or pharmaceuticals (M. Baldrighi et al., 2013).
Mechanism of Action
Target of Action
3-Iodo-2-cyclopenten-1-one is a versatile electrophile . It primarily targets various biochemical entities in the cell, including nucleophiles, silyl enol ethers, and siloxanes . These targets play crucial roles in various biochemical reactions, contributing to the compound’s diverse range of effects.
Mode of Action
The compound interacts with its targets through a variety of addition reactions . For instance, it undergoes conjugate addition with organocopper nucleophiles . It also reacts with silyl enol ethers and siloxanes . Furthermore, it participates in Diels-Alder cycloadditions , a type of pericyclic reaction used in organic synthesis .
Biochemical Pathways
The affected pathways primarily involve the formation of new covalent bonds between the compound and its targets . These reactions can lead to the formation of complex organic structures, affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of 3-Iodo-2-cyclopenten-1-one’s action depend on the specific reactions it undergoes with its targets. For instance, its participation in Diels-Alder cycloadditions can lead to the formation of six-membered rings , potentially altering the structure and function of biomolecules.
Properties
IUPAC Name |
3-iodocyclopent-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPXRINRLPOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450459 | |
Record name | 3-iodo-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-46-6 | |
Record name | 3-iodo-2-cyclopenten-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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